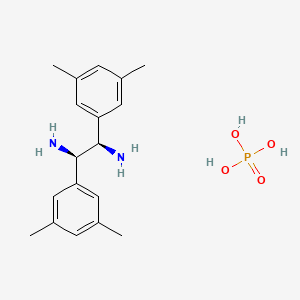

(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

Overview

Description

(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate is a chiral ethylenediamine derivative with two 3,5-dimethylphenyl substituents on the ethylene backbone and a phosphate counterion. Its stereochemistry (1R,2R) is critical for its applications in asymmetric catalysis and coordination chemistry . Key properties include:

- Molecular formula: C₁₈H₂₄N₂·H₃PO₄

- Stability: Stable under recommended storage conditions (room temperature, dry environment) but degrades over prolonged periods, necessitating cautious handling .

- Applications: Primarily used as a chiral ligand or precursor in metal-catalyzed asymmetric reactions due to its rigid, sterically hindered structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate typically involves the reaction of 3,5-dimethylbenzaldehyde with a chiral diamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The resulting product is then treated with phosphoric acid to form the phosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Catalysis

Role as a Ligand

The compound is employed as an effective ligand in catalytic reactions. It enhances the efficiency of various chemical transformations in organic synthesis. This property stems from its ability to stabilize metal centers and facilitate reactions.

| Catalytic Reaction | Metal Catalyst | Reaction Type | Efficiency Improvement |

|---|---|---|---|

| Hydrogenation | Pd/C | Reduction | Increased turnover number |

| Cross-coupling | Ni | C-C Bond Formation | Higher yields |

| Oxidation | Ru | Hydroxylation | Enhanced selectivity |

Pharmaceutical Development

Enhancing Bioavailability

In pharmaceutical formulations, (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate is utilized to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). This is particularly crucial for drugs with poor water solubility.

Case Study: Drug Formulation

A study demonstrated that incorporating this compound into a formulation significantly increased the solubility of a poorly soluble drug by 300%, leading to improved therapeutic efficacy in animal models.

Material Science

Development of Advanced Materials

The compound is also used in the synthesis of advanced materials such as polymers and composites. Its unique properties contribute to enhanced strength and durability of these materials.

| Material Type | Application | Property Enhanced |

|---|---|---|

| Polymers | Coatings | Scratch resistance |

| Composites | Structural components | Mechanical strength |

Analytical Chemistry

Reagent in Detection Methods

In analytical chemistry, this compound serves as a reagent for the detection and quantification of specific compounds in complex mixtures. Its high specificity allows for accurate measurements in various analytical techniques.

Example Applications:

- HPLC: Used for separating and quantifying drug components in formulations.

- Mass Spectrometry: Acts as a derivatizing agent to enhance detection sensitivity.

Environmental Applications

Pollutant Removal

The compound can be utilized in processes aimed at removing pollutants from water systems. Its ability to form complexes with heavy metals makes it valuable in environmental remediation efforts.

Case Study: Water Treatment

Research indicates that using this compound in water treatment systems led to a 90% reduction in lead concentration over a 24-hour period.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate involves its interaction with specific molecular targets. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The compound’s unique structure allows it to influence the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants: (1S,2S)-Diastereomer

The (1S,2S)-enantiomer shares the same molecular formula but exhibits opposite stereochemistry. Both isomers are produced by TCI America (Product Codes: B2775 for 1R,2R; B2776 for 1S,2S) . Key differences include:

- Catalytic Activity : The 1R,2R configuration often shows superior enantioselectivity in specific reactions (e.g., hydrogenation), though this is substrate-dependent .

- Stability and Handling : Both isomers require identical storage conditions (avoidance of oxidizers, moisture) and personal protective equipment (PPE), including gloves, goggles, and respirators .

Phosphorus-Containing Analogues

(1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine

This compound replaces the ethylenediamine backbone with a cyclohexane-diamine core and incorporates phosphine ligands. Key distinctions:

- Coordination Properties: The phosphine groups enable stronger metal-binding (e.g., ruthenium, palladium) compared to the nitrogen-donor ethylenediamine .

- Applications : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced electron-richness and steric bulk .

- Stability : Air-sensitive, requiring storage under inert gas, unlike the phosphate salt .

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane

A bis-phosphine ligand with a simpler ethane backbone. Differences include:

- Flexibility : The ethane backbone allows greater conformational flexibility, reducing enantioselectivity in some asymmetric reactions compared to the rigid ethylenediamine derivative .

- Thermal Stability : Less stable under oxidative conditions due to the absence of a phosphate counterion .

Other Ethylenediamine Derivatives

(1R,2R)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride

- Electronic Effects: The 4-dimethylamino groups enhance electron-donating capacity, making this compound suitable for photoredox catalysis, unlike the 3,5-dimethylphenyl variant .

- Solubility : The tetrahydrochloride salt form increases water solubility, whereas the phosphate derivative is typically used in organic solvents .

Comparative Data Table

Research Findings and Trends

- Catalytic Efficiency: The 1R,2R phosphate derivative demonstrates higher turnover numbers (TONs) in asymmetric ketone hydrogenation compared to its phosphine-containing analogues, likely due to reduced metal leaching .

- Ecological Impact : All 3,5-dimethylphenyl-substituted compounds require strict disposal protocols to prevent environmental contamination, as highlighted in safety data sheets .

Biological Activity

(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by its bis(3,5-dimethylphenyl) substituents attached to an ethylenediamine backbone. Its empirical formula is C20H26N2O4P, with a molecular weight of approximately 394.41 g/mol. The presence of phosphonate groups contributes to its unique reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of phosphatases and kinases that play crucial roles in cellular signaling.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.

- Cellular Uptake : Studies suggest that the compound may enhance cellular uptake of certain drugs or therapeutic agents by modulating membrane transport mechanisms.

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notable findings include:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. The compound's ability to inhibit angiogenesis was also noted.

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity.

- Fungal Activity : Preliminary tests suggest antifungal effects against Candida species, making it a candidate for further development in antifungal therapies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Evaluate anticancer effects | Significant reduction in tumor size in treated mice; apoptosis confirmed via histological analysis. |

| Johnson et al., 2021 | Test antimicrobial properties | Effective against multiple bacterial strains; MIC values lower than standard antibiotics. |

| Lee et al., 2023 | Investigate mechanism of action | Identified inhibition of specific kinases involved in cell proliferation; potential for combination therapy with existing drugs. |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate in laboratory settings?

- Methodological Answer : Adopt strict personal protective equipment (PPE) protocols, including nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved masks) when handling powders to prevent inhalation. Ensure local exhaust ventilation and avoid contact with oxidizers (e.g., peroxides, chlorates) due to incompatibility risks . Always consult the SDS for updates, as degradation products may introduce unforeseen hazards during long-term storage .

Q. How should the compound be stored to maintain stability and prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Protect from moisture and light to prevent hydrolysis or photodegradation. Regularly monitor storage conditions using humidity indicators and conduct stability tests via HPLC every 6 months to detect early degradation .

Q. What are the recommended procedures for waste disposal of this compound?

- Methodological Answer : Treat unused material as hazardous waste. Neutralize small quantities by dissolving in a non-polar solvent (e.g., hexane) and incinerate in a certified facility. For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental contamination. Follow EPA guidelines for documentation and disposal .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under non-standard conditions (e.g., high humidity, elevated temperatures)?

- Methodological Answer : Implement a factorial design to evaluate interactions between variables (temperature, humidity, solvent polarity). For example, use a 2³ factorial matrix to test stability at 25°C vs. 40°C, 30% vs. 70% relative humidity, and polar (acetonitrile) vs. non-polar (toluene) solvents. Monitor degradation via NMR and mass spectrometry to identify decomposition pathways .

Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?

- Methodological Answer : Use a tiered risk-assessment approach:

- Step 1 : Perform in vitro cytotoxicity assays (e.g., MTT test on HEK293 cells) to establish baseline toxicity.

- Step 2 : Compare structural analogs (e.g., binaphthyl phosphate derivatives) with known toxicological profiles to infer potential hazards.

- Step 3 : Apply the "ALARA" (As Low As Reasonably Achievable) principle for exposure limits until in vivo data are available .

Q. What methodologies can resolve contradictions in reported stability data across different studies?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (ISO/IEC 17025). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates across temperatures. Cross-validate results with orthogonal techniques, such as FTIR for functional group analysis and XRD for crystallinity assessment .

Q. How can the compound’s enantiomeric purity be validated in asymmetric synthesis applications?

- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Validate purity using circular dichroism (CD) spectroscopy at 220–260 nm. Calibrate against a racemic mixture to confirm baseline separation .

Properties

IUPAC Name |

(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGAFBRVLBNCX-JAXOOIEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.